S-Lactylglutathione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
25138-66-3 |
|---|---|
Molecular Formula |
C13H21N3O8S |
Molecular Weight |
379.39 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(2-hydroxypropanoylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C13H21N3O8S/c1-6(17)13(24)25-5-8(11(21)15-4-10(19)20)16-9(18)3-2-7(14)12(22)23/h6-8,17H,2-5,14H2,1H3,(H,15,21)(H,16,18)(H,19,20)(H,22,23)/t6?,7-,8-/m0/s1 |
InChI Key |
VDYDCVUWILIYQF-ALKRTJFJSA-N |
Isomeric SMILES |
CC(C(=O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O |
Canonical SMILES |
CC(C(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O |
Origin of Product |
United States |
The Glyoxalase System: Central Role of S Lactoylglutathione
Biosynthesis of S-Lactoylglutathione: Glyoxalase I (GLO1) Activity
The formation of S-Lactoylglutathione is the first enzymatic step in the glyoxalase pathway, catalyzed by the enzyme Glyoxalase I (GLO1), also known as lactoylglutathione lyase. ontosight.ainih.gov This reaction effectively neutralizes the highly reactive methylglyoxal (B44143) by converting it into a stable thioester. mdpi.com
The substrate for Glyoxalase I is not methylglyoxal itself, but rather a hemithioacetal adduct. mdpi.comebi.ac.uk This precursor, known as methylglyoxal-glutathione hemithioacetal, is predominantly formed through a rapid and spontaneous, non-enzymatic reaction between the toxic byproduct of glycolysis, methylglyoxal (MGO), and the thiol group of reduced glutathione (B108866) (GSH). researchgate.netnih.govnih.gov The glutathione molecule, likely in its reactive thiolate form, attacks a carbonyl carbon of methylglyoxal. wikipedia.org While this reaction has long been considered exclusively spontaneous, recent evidence suggests that in some organisms, such as the cyanobacterium Synechocystis sp., a glutathione S-transferase enzyme may catalyze this conjugation. mdpi.comnih.gov
Once the hemithioacetal is formed, Glyoxalase I (EC 4.4.1.5) catalyzes its isomerization into the thioester, (R)-S-lactoylglutathione. ontosight.aiebi.ac.ukwikipedia.org This conversion is the first of two steps in the glyoxalase system's detoxification process. ebi.ac.uk The enzyme is also known by several other names, including methylglyoxalase, aldoketomutase, and ketone-aldehyde mutase. wikipedia.org GLO1 acts on the hemithioacetal, rearranging it into the more stable S-D-lactoylglutathione product. mdpi.comresearchgate.net This enzymatic step is crucial for decreasing the steady-state concentrations of toxic α-oxoaldehydes and preventing their damaging reactions with proteins and nucleic acids. nih.govebi.ac.uk
Human Glyoxalase I is a dimeric metalloenzyme, typically requiring a divalent metal ion like zinc (Zn2+) for its catalytic activity. nih.govacs.org In other organisms, such as Escherichia coli, nickel (Ni2+) serves as the metallic cofactor. nih.gov The crystal structure of the human enzyme reveals that the active site contains a Zn2+ ion coordinated by specific amino acid residues (Gln-33A, Glu-99A, His-126B, Glu-172B) and two water molecules. nih.gov
The catalytic mechanism involves a base-catalyzed proton transfer. nih.gov The enzyme binds the hemithioacetal substrate at the active site. nist.gov Key glutamate (B1630785) residues, specifically Glu-172 and Glu-99, act as bases to abstract a proton from the first carbon (C-1) of the substrate. acs.orgnih.gov This leads to the formation of a transient, planar enediol or enediolate intermediate that is stabilized by the metal ion. nih.govebi.ac.uknist.gov A rapid ketonization follows, where a proton is transferred to the second carbon (C-2), resulting in the final product, S-lactoylglutathione. nih.govebi.ac.uk Unusually, GLO1 can process both the S and R forms of the hemithioacetal substrate, yet it stereospecifically produces only the (R)-S-lactoylglutathione product. ebi.ac.ukacs.orgnih.gov
| Enzyme Component | Description | Metal Cofactor (Human) | Key Catalytic Residues |
| Glyoxalase I (GLO1) | A dimeric metalloenzyme that catalyzes the isomerization of hemithioacetal. | Zn2+ | Glu-99, Glu-172, His-126 |
| Substrate | Hemithioacetal formed from methylglyoxal and glutathione. | N/A | N/A |
| Intermediate | A stabilized cis-ene-diol intermediate. | N/A | N/A |
| Product | (R)-S-lactoylglutathione. | N/A | N/A |
Catabolism of S-Lactoylglutathione: Glyoxalase II (GLO2) Activity
The second and final stage of the glyoxalase pathway involves the breakdown of S-Lactoylglutathione. This step is catalyzed by Glyoxalase II (GLO2) and is essential for completing the detoxification process and recycling the glutathione cofactor. mdpi.comnih.gov
Glyoxalase II (EC 3.1.2.6), also known as hydroxyacylglutathione hydrolase, is a thiolesterase that specifically targets S-Lactoylglutathione. wikipedia.orggenecards.org This enzyme catalyzes the hydrolysis of the thioester bond in S-Lactoylglutathione. nih.govresearchgate.net The human GLO2 enzyme is located in the mitochondria and has a molecular weight of approximately 32 kDa. nih.govontosight.ai Its active site also contains a metal ion, which is essential for its catalytic activity. ontosight.ai The reaction involves a nucleophilic attack on the thioester, leading to its cleavage. nih.gov
The hydrolysis of S-Lactoylglutathione by GLO2 yields two products: D-lactate and reduced glutathione (GSH). nih.govresearchgate.netnih.gov The production of the relatively non-toxic D-lactate completes the detoxification of the original methylglyoxal molecule. nih.govnih.gov Simultaneously, the regeneration of GSH is a critical outcome of this reaction. researchgate.netnih.gov This ensures that the catalytic amounts of glutathione required for the glyoxalase system are replenished, allowing it to continue its protective function against dicarbonyl stress. wikipedia.orgnih.gov
| Enzyme Component | Description | Substrate | Products |
| Glyoxalase II (GLO2) | A mitochondrial thiolesterase that hydrolyzes the thioester bond. | S-Lactoylglutathione | D-Lactate, Reduced Glutathione (GSH) |
Active Site Architecture and Catalytic Mechanism of Glyoxalase II
Glyoxalase II, also known as hydroxyacylglutathione hydrolase, is a metalloenzyme that plays the final role in the glyoxalase pathway by catalyzing the hydrolysis of S-D-lactoylglutathione. nih.govnih.gov
The three-dimensional structure of human Glyoxalase II reveals a complex architecture composed of two distinct domains. nih.gov The first domain features a four-layered β-sandwich fold, which is characteristic of the metallo-β-lactamase superfamily. The second domain is primarily composed of α-helices. The active site is located at the interface of these two domains and contains a binuclear zinc center, which is essential for its catalytic activity. nih.govnih.gov
The catalytic mechanism of Glyoxalase II involves a nucleophilic attack on the carbonyl carbon of the thioester bond in S-D-lactoylglutathione. nih.govnih.gov The two zinc ions in the active site play a crucial role in this process. They coordinate a water molecule, which is believed to act as the nucleophile in the form of a hydroxide (B78521) ion. nih.gov This hydroxide ion is positioned to attack the carbonyl carbon of the substrate. The zinc ions also stabilize the negative charge of the resulting tetrahedral intermediate. nih.gov Following the collapse of this intermediate, the C-S bond is cleaved, releasing D-lactic acid and glutathione. nih.gov
The key steps in the catalytic mechanism can be summarized as follows:
Substrate Binding: S-D-lactoylglutathione binds to the active site of Glyoxalase II.
Nucleophilic Attack: A hydroxide ion, coordinated to the binuclear zinc center, attacks the carbonyl carbon of the lactoyl group of S-D-lactoylglutathione.
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, negatively charged tetrahedral intermediate, which is stabilized by the zinc ions.
C-S Bond Cleavage: The intermediate collapses, leading to the cleavage of the thioester bond.
Product Release: The final products, D-lactic acid and glutathione, are released from the active site, and the enzyme is regenerated for another catalytic cycle. nih.gov
Interactive Data Table: Key Components of the Glyoxalase II Active Site
| Component | Role in Catalysis |
| Binuclear Zinc (Zn²⁺) Center | Coordinates and activates a water molecule for nucleophilic attack; stabilizes the tetrahedral intermediate. nih.govnih.gov |
| Water Molecule (Hydroxide Ion) | Acts as the nucleophile, attacking the carbonyl carbon of S-D-lactoylglutathione. nih.gov |
| Substrate-Binding Site | Orients S-D-lactoylglutathione for efficient catalysis. researchgate.net |
Metabolic Interconnections and Flux of S Lactoylglutathione
Integration with Central Carbon Metabolism
S-Lactoylglutathione is intrinsically linked to the central carbon metabolism, primarily through its formation from a byproduct of glycolysis and its subsequent conversion to a substrate that can re-enter core metabolic processes.
S-Lactoylglutathione is recognized as an intermediate in pyruvate (B1213749) metabolism. nih.govumaryland.eduhmdb.caebi.ac.ukebi.ac.ukgenome.jp The glyoxalase system, which produces SLG, ultimately converts methylglyoxal (B44143) into D-lactate. pnas.orgwikipedia.org In many organisms, including mammals, a mitochondrial D-lactate dehydrogenase exists that can oxidize D-lactate to pyruvate. researchgate.netsemanticscholar.org This pyruvate can then be readily utilized in central metabolic pathways, such as the citric acid cycle or gluconeogenesis, thereby directly linking the flux of SLG to pyruvate pools. The pathway from methylglyoxal to pyruvate via SLG and D-lactate represents a bypass of the lower part of glycolysis.
The synthesis of S-Lactoylglutathione is directly coupled to the rate of glycolysis. Methylglyoxal (MG), the precursor for SLG formation, is a cytotoxic byproduct formed primarily from the non-enzymatic degradation of the glycolytic intermediates dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde-3-phosphate (G-3-P). pnas.orgplos.orgresearchgate.netmdpi.com Under conditions of high glycolytic flux, the production of MG increases, consequently driving its detoxification via the glyoxalase system. researchgate.net
The glyoxalase system consists of two main enzymes: Glyoxalase I (Glo1) and Glyoxalase II (Glo2). encyclopedia.pubmdpi.com
Glyoxalase I (Glo1): This enzyme catalyzes the formation of S-D-lactoylglutathione from the hemithioacetal adduct that spontaneously forms between reduced glutathione (B108866) (GSH) and methylglyoxal. wikipedia.orgplos.orgencyclopedia.pub
Glyoxalase II (Glo2): This enzyme hydrolyzes SLG to produce D-lactate and regenerate GSH. wikipedia.orgplos.orgencyclopedia.pub
This two-step process effectively detoxifies the reactive methylglyoxal while regenerating the glutathione used in the initial step. plos.org Therefore, the rate of S-Lactoylglutathione formation and turnover is a direct indicator of the cellular burden of glycolytic byproducts.
| Step | Enzyme | Substrates | Product | Significance |
|---|---|---|---|---|
| 1 | Glyoxalase I (Glo1) | Methylglyoxal, Glutathione (GSH) | S-D-Lactoylglutathione (SLG) | Detoxification of reactive methylglyoxal. wikipedia.orgplos.org |
| 2 | Glyoxalase II (Glo2) | S-D-Lactoylglutathione (SLG), Water | D-Lactate, Glutathione (GSH) | Regeneration of GSH and production of D-lactate. wikipedia.orgplos.org |
Cytosolic and Organellar S-Lactoylglutathione Dynamics
While synthesized in the cytosol, S-Lactoylglutathione exhibits significant dynamics between the cytosol and mitochondria, playing a crucial role in mitochondrial function and redox balance. semanticscholar.org
Glutathione is synthesized exclusively in the cytoplasm and must be transported into mitochondria to maintain the organellar redox state. researchgate.netnih.gov Research has revealed that S-Lactoylglutathione can serve as an alternative source for the mitochondrial glutathione pool. researchgate.netmdpi.com Since SLG is synthesized in the cytosol and cannot freely permeate membranes, its entry into the mitochondrial matrix is facilitated by a carrier-mediated transport system. semanticscholar.org
Studies using radiolabeled compounds have demonstrated that SLG is actively transported into mitochondria. researchgate.netnih.gov This transport mechanism exhibits different kinetics compared to the transport of GSH itself, suggesting the existence of two distinct transport systems. researchgate.netnih.gov Notably, the transport of SLG into mitochondria has been shown to be independent of ATP, occurring in both normal and artificially uncoupled mitochondria. researchgate.netnih.gov This indicates a transport process not directly linked to the mitochondrial membrane potential or ATP hydrolysis.
Once transported into the mitochondria, S-Lactoylglutathione becomes a substrate for the mitochondrial isoform of Glyoxalase II (Glo2). encyclopedia.pubmdpi.comresearchgate.net This enzyme is present in both the mitochondrial intermembrane space and the matrix. nih.gov The mitochondrial Glo2 catalyzes the hydrolysis of SLG, releasing D-lactate and, crucially, a molecule of reduced glutathione (GSH) directly into the mitochondrial matrix. researchgate.netnih.govmdpi.comnih.gov
This process represents a significant alternative pathway for supplying GSH to the mitochondria, independent of the direct transport of GSH from the cytosol. researchgate.netfrontiersin.org Maintaining the mitochondrial GSH pool is vital for protecting against oxidative damage from reactive oxygen species (ROS) generated during cellular respiration, preserving the integrity of mitochondrial DNA, and maintaining the proper redox state of mitochondrial proteins. researchgate.netnih.govmdpi.com By delivering SLG to be hydrolyzed within the organelle, the cell can effectively regulate and sustain local glutathione homeostasis, which is particularly important in response to increased mitochondrial ROS production. semanticscholar.org
| Process | Key Molecule/Enzyme | Location | Outcome | Reference |
|---|---|---|---|---|
| Transport | SLG Carrier | Inner Mitochondrial Membrane | S-Lactoylglutathione enters the mitochondrial matrix. | semanticscholar.orgresearchgate.netnih.gov |
| Hydrolysis | Mitochondrial Glyoxalase II (Glo2) | Mitochondrial Matrix & Intermembrane Space | SLG is converted to D-Lactate and reduced Glutathione (GSH). | mdpi.comresearchgate.netnih.gov |
| Homeostasis | Glutathione (GSH) | Mitochondrial Matrix | Replenishment of the mitochondrial GSH pool, enhancing antioxidant defense. | mdpi.comnih.govnih.gov |
The metabolic fate of the D-lactate produced from SLG hydrolysis within the mitochondria further integrates this pathway with cellular bioenergetics. researchgate.net Mitochondria possess a D-lactate dehydrogenase enzyme that oxidizes D-lactate to pyruvate. researchgate.netnih.gov This reaction links the glyoxalase pathway directly to the central hub of energy metabolism.
The pyruvate generated from D-lactate can then be decarboxylated by the pyruvate dehydrogenase complex to form acetyl-CoA, which enters the tricarboxylic acid (TCA) cycle for the production of reducing equivalents (NADH and FADH2). These reducing equivalents are subsequently used by the electron transport chain to generate ATP via oxidative phosphorylation. researchgate.net Experiments have shown that the addition of SLG to isolated mitochondria leads to oxygen consumption and the generation of a membrane potential, which is consistent with the oxidation of its product, D-lactate, and subsequent energy production. nih.gov Thus, the transport and metabolism of S-Lactoylglutathione not only aid in detoxification and redox balance but also contribute to the cellular energy supply. researchgate.netsemanticscholar.org
Molecular Functions and Cellular Roles of S Lactoylglutathione
Detoxification of Reactive Dicarbonyl Compounds and Glycation Prevention
S-Lactoylglutathione is a key intermediate in the detoxification of reactive dicarbonyl compounds, most notably methylglyoxal (B44143) (MG). mdpi.comwikipedia.orgfrontiersin.org MG is a cytotoxic byproduct of glycolysis and other metabolic pathways. frontiersin.orgfrontiersin.orgmdpi.com Its accumulation can lead to the formation of advanced glycation end-products (AGEs), which are implicated in cellular damage and various pathologies. frontiersin.orgunl.pt
The glyoxalase system, consisting of the enzymes glyoxalase I (Glo1) and glyoxalase II (Glo2), is the primary pathway for MG detoxification. wikipedia.orgfrontiersin.orgresearchgate.net In this pathway, MG first reacts non-enzymatically with glutathione (B108866) (GSH) to form a hemithioacetal. frontiersin.orgjneurosci.org Glo1 then catalyzes the conversion of this hemithioacetal into S-D-lactoylglutathione. frontiersin.orgjneurosci.orgwikipedia.org Subsequently, Glo2 hydrolyzes S-D-lactoylglutathione to D-lactate, regenerating GSH in the process. frontiersin.orgjneurosci.orgwikipedia.org This detoxification process is crucial for preventing the harmful effects of MG, including its reactions with proteins and nucleic acids. frontiersin.orgwikipedia.org
The conversion of MG to the non-toxic S-D-lactoylglutathione by Glo1 is a critical step in preventing cellular damage from glycation. frontiersin.org The efficiency of the glyoxalase system, and therefore the formation of S-Lactoylglutathione, directly impacts the cell's ability to mitigate the toxicity of reactive dicarbonyls. frontiersin.orgjneurosci.org Studies have shown that the vast majority of MG is detoxified via this pathway in many cell types. jneurosci.org
Participation in Cellular Antioxidant Defense Mechanisms
While the primary role of the glyoxalase system is detoxification of dicarbonyls, it is intricately linked to the cell's antioxidant defense. The system's reliance on and regeneration of glutathione (GSH) highlights this connection. frontiersin.orgmdpi.com GSH is a major cellular antioxidant, crucial for protecting against oxidative stress by neutralizing reactive oxygen species (ROS). mdpi.comnih.gov
The detoxification of MG via the glyoxalase pathway consumes and then regenerates GSH. frontiersin.orgmdpi.com If MG levels are excessively high or Glo2 activity is low, S-D-lactoylglutathione can accumulate, potentially trapping GSH and reducing its availability for other antioxidant functions. frontiersin.org Conversely, the efficient functioning of the glyoxalase system, including the formation and subsequent hydrolysis of S-Lactoylglutathione, helps maintain the GSH pool necessary for combating oxidative stress. frontiersin.orgmdpi.com
S-Lactoylglutathione itself has been noted for its role in cellular protection against oxidative stress. ontosight.aichemimpex.com It is considered a stable intermediate that can serve as an alternative source of mitochondrial GSH, which is vital for maintaining mitochondrial redox homeostasis and protecting against oxidative damage. mdpi.comresearchgate.net
Involvement in Cellular Stress Response Pathways
The formation and metabolism of S-Lactoylglutathione are integral to cellular stress responses, particularly in response to metabolic and oxidative stress. nih.govsdpublishers.net The accumulation of MG is a form of "dicarbonyl stress," which can trigger various cellular stress responses. frontiersin.org
In some bacteria, the level of S-Lactoylglutathione directly influences the activity of the KefGB potassium efflux system, a component of the stress response to electrophiles. nih.gov The accumulation of S-Lactoylglutathione activates KefGB, leading to a lowering of cytoplasmic pH, which can protect cellular components from damage by electrophiles like MG. nih.gov This demonstrates a direct signaling role for S-Lactoylglutathione in activating a specific stress response pathway.
Furthermore, the glyoxalase pathway and, by extension, S-Lactoylglutathione are involved in the broader cellular response to oxidative stress. sdpublishers.netunivpm.it Under oxidative stress conditions, the levels of MG can increase, leading to a greater flux through the glyoxalase pathway. sdpublishers.net The products of this pathway, including S-D-lactoylglutathione and D-lactate, are thought to play roles in the cellular response to oxidative stress, potentially influencing cytosol-mitochondria crosstalk and energy production. sdpublishers.netunivpm.it
Modulation of Intracellular Structures and Cellular Processes
Beyond its role in detoxification and stress response, S-Lactoylglutathione has been implicated in the direct modulation of specific cellular structures and processes.
Regulation of Microtubule Assembly
Several studies have suggested that S-Lactoylglutathione can modulate microtubule assembly. tandfonline.comthegoodscentscompany.comumaryland.edu Microtubules are dynamic polymers essential for cell structure, division, and intracellular transport. The product of the glyoxalase I reaction, S-D-lactoylglutathione, is thought to promote microtubule assembly, which is important for cell proliferation. researchgate.net Evidence suggests that the glyoxalase system may regulate microtubule assembly through the levels of S-D-lactoylglutathione. aai.orgsci-hub.st
Influence on Specific Transcriptional Activities (e.g., NF-kappa-B)
The enzyme that produces S-Lactoylglutathione, glyoxalase I (Glo1), has been shown to be involved in the regulation of the transcriptional activity of NF-kappa-B (nuclear factor kappa-light-chain-enhancer of activated B cells). hmdb.cauniprot.orgolink.com NF-kappa-B is a crucial transcription factor that plays a key role in inflammatory and immune responses. The involvement of Glo1 in regulating NF-kappa-B activity suggests an indirect link between the glyoxalase pathway, and potentially the levels of its intermediate S-Lactoylglutathione, and the control of gene expression related to inflammation. uniprot.orgolink.comuniprot.org
S Lactoylglutathione in Post Translational Protein Modification and Adduction
S-Glutathionylation Mediated by Glyoxalase II and S-Lactoylglutathione
S-glutathionylation is a reversible post-translational modification that involves the formation of a mixed disulfide bond between glutathione (B108866) (GSH) and a cysteine residue on a target protein. mdpi.comnih.gov This process is a key mechanism for regulating protein function and protecting proteins from irreversible oxidative damage. nih.govmdpi.com
Mechanistic Basis and Identification of Target Proteins
The enzyme Glyoxalase II (Glo2), traditionally known for its role in detoxifying methylglyoxal (B44143) by hydrolyzing S-D-lactoylglutathione to D-lactate and GSH, has been identified as a facilitator of protein S-glutathionylation. mdpi.comnih.govnih.gov In this proposed mechanism, Glo2 utilizes its natural substrate, S-D-lactoylglutathione, not just for hydrolysis but also to transfer the glutathione moiety to specific cysteine residues of target proteins. mdpi.comnih.gov During the hydrolysis of SLG within the active site of Glo2, an unprotonated glutathione molecule (GS-) is generated, which can then be transferred to a target protein. sciforum.netmdpi.com This suggests that Glo2 can engage in a specific interaction with target proteins through its catalytic site to promote a rapid and specific S-glutathionylation. nih.govresearchgate.net
In vitro studies and computational docking models have provided evidence for this alternative function of Glo2. nih.govrsc.org These studies have shown that Glo2 has a high propensity to interact with certain proteins, and this interaction is stabilized in the presence of GSH. rsc.org The close proximity of GSH within the Glo2 active site to cysteine residues on the target protein facilitates the transfer and subsequent S-glutathionylation. rsc.org
Several proteins have been identified as targets for this Glo2-mediated S-glutathionylation. These include proteins involved in various cellular functions, from metabolism to cytoskeletal structure.
| Identified Target Proteins for Glo2-Mediated S-Glutathionylation |
| Actin nih.govnih.gov |
| Malate Dehydrogenase (MDH) nih.govnih.govmdpi.com |
| Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) researchgate.net |
Functional Consequences for Protein Activity and Redox Signaling
S-glutathionylation serves as a critical regulatory mechanism, influencing protein activity and participating in redox signaling pathways. mdpi.commdpi.com The addition of the bulky glutathione molecule can induce conformational changes in the target protein, leading to either activation or inhibition of its function. creative-proteomics.com For instance, the S-glutathionylation of enzymes can modulate their catalytic activity, thereby altering metabolic pathways. semanticscholar.org
This modification is a key component of the cellular response to oxidative stress. semanticscholar.org Under conditions of increased reactive oxygen species (ROS), S-glutathionylation can protect sensitive cysteine residues from irreversible oxidation to sulfinic or sulfonic acid. nih.govsciforum.net By forming a reversible disulfide bond with glutathione, the protein's thiol group is shielded until the cellular redox balance is restored. mdpi.com The modification can then be reversed by enzymes such as glutaredoxins. bu.edu
The involvement of S-lactoylglutathione and Glo2 in this process links the glyoxalase pathway directly to redox signaling. semanticscholar.org An accumulation of S-lactoylglutathione, which can occur under high glycolytic flux, could lead to increased S-glutathionylation of proteins, thereby providing a mechanism for cells to adapt to metabolic stress by modulating protein function and protecting against oxidative damage. semanticscholar.orgmdpi.com In Escherichia coli, the accumulation of S-lactoylglutathione has been shown to activate the KefGB potassium efflux system, which in turn influences cytoplasmic pH and sensitivity to electrophiles. nih.gov
Non-Enzymatic Protein Lactoylation
Beyond its role in enzymatic reactions, S-lactoylglutathione can also participate in non-enzymatic modifications of proteins, further expanding its influence on cellular function.
Formation of Lactoyl-Lysine Modifications
A significant non-enzymatic modification involving S-lactoylglutathione is the lactoylation of lysine (B10760008) residues on proteins. arizona.edunih.gov This process involves the non-enzymatic acyl transfer of the lactate (B86563) moiety from S-lactoylglutathione directly to the ε-amino group of a lysine residue, forming a "lactoyl-lysine" modification. arizona.eduosf.io
This novel post-translational modification is directly dependent on the cellular concentration of S-lactoylglutathione. arizona.edu Studies have shown that cells deficient in Glyoxalase II (Glo2), the enzyme responsible for hydrolyzing S-lactoylglutathione, exhibit significantly elevated levels of both S-lactoylglutathione and lactoyl-lysine modifications. arizona.edunih.gov This indicates that the accumulation of S-lactoylglutathione under certain physiological or pathological conditions can drive the non-enzymatic lactoylation of proteins. This modification has been found to be enriched on glycolytic enzymes, suggesting a feedback mechanism to regulate glycolytic flux. arizona.edunih.gov
S-Lactoylglutathione as an Acyl Donor for Metabolite Conjugation (e.g., to Coenzyme A)
Recent research has uncovered another important role for S-lactoylglutathione as an acyl donor in the non-enzymatic formation of other metabolic intermediates. Specifically, S-lactoylglutathione can donate its lactyl group to Coenzyme A (CoA) through a spontaneous S-to-S acyl transfer, resulting in the formation of lactoyl-CoA. nih.govbiorxiv.orgresearchgate.net
Regulation of S Lactoylglutathione Metabolism and Cellular Concentrations
Transcriptional and Post-Translational Regulation of Glyoxalase Enzymes
The regulation of GLO1 and GLO2 occurs at both the transcriptional and post-translational levels, ensuring a responsive and adaptable system for managing dicarbonyl stress.
Transcriptional Regulation:
The expression of the GLO1 gene is controlled by a complex interplay of transcription factors and regulatory elements within its promoter region. nih.gov Key regulatory elements include:
Antioxidant Response Element (ARE): This element facilitates the binding of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and induces the expression of a battery of protective genes, including GLO1. nih.gov
Metal Response Element (MRE): This element allows for the regulation of GLO1 expression in response to the presence of heavy metals. nih.gov
Insulin (B600854) Response Element (IRE): The presence of an IRE suggests a link between GLO1 expression and insulin signaling pathways, connecting dicarbonyl stress with glucose metabolism. nih.gov
The gene for Glyoxalase II, HAGH, is regulated by the tumor suppressor p53 family of proteins, indicating a role for GLO2 in cell survival and stress responses. mdpi.com
Post-Translational Modifications:
The activity of glyoxalase enzymes is further fine-tuned by a variety of post-translational modifications (PTMs). These modifications can rapidly alter enzyme function in response to immediate cellular needs. For GLO1, several key PTMs have been identified:
Glutathionylation: This reversible modification involves the addition of a glutathione (B108866) molecule to a cysteine residue on the GLO1 enzyme. Glutathionylation typically occurs under conditions of oxidative stress and leads to the inhibition of GLO1 activity.
Phosphorylation: The phosphorylation of GLO1 has been shown to enhance its catalytic efficiency and protect it from degradation. mdpi.com For instance, phosphorylation at Threonine 107 has been linked to increased GLO1 activity in certain cancer cells. mdpi.com
Acetylation: Acetylation of GLO1 can mark the enzyme for ubiquitin-mediated degradation, thereby reducing its cellular levels.
Nitrosylation: The addition of a nitric oxide group to a cysteine residue can also inhibit GLO1 activity.
| Regulatory Mechanism | Enzyme | Description | Effect on Enzyme Activity |
|---|---|---|---|
| Transcriptional (Nrf2/ARE) | GLO1 | Binding of Nrf2 to the Antioxidant Response Element in the GLO1 promoter. | Increases expression |
| Transcriptional (p53 family) | GLO2 | Regulation by tumor suppressor proteins p63 and p73. | Increases expression |
| Post-Translational (Glutathionylation) | GLO1 | Addition of glutathione to a cysteine residue. | Inhibition |
| Post-Translational (Phosphorylation) | GLO1 | Addition of a phosphate (B84403) group, for example at Thr107. | Activation and increased stability |
| Post-Translational (Acetylation) | GLO1 | Addition of an acetyl group. | Promotes degradation |
| Post-Translational (Nitrosylation) | GLO1 | Addition of a nitric oxide group. | Inhibition |
Factors Influencing Glyoxalase System Activity and S-Lactoylglutathione Accumulation
The cellular redox environment, particularly the ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG), is a critical determinant of glyoxalase system function. GSH is a required co-factor for the GLO1-catalyzed reaction. nih.gov A decrease in the GSH/GSSG ratio, indicative of oxidative stress, can limit the availability of GSH for the glyoxalase system, thereby impairing the detoxification of methylglyoxal (B44143) and potentially leading to the accumulation of its toxic precursor.
Furthermore, oxidative stress can trigger the post-translational modification of GLO1 through glutathionylation, leading to its inhibition. This creates a feedback loop where oxidative stress can both reduce the substrate for GLO1 and directly inhibit the enzyme's activity.
The rate of glycolysis is directly linked to the production of methylglyoxal, the precursor of S-Lactoylglutathione. nih.gov High glycolytic flux, often a result of high glucose availability, leads to an increased formation of methylglyoxal as a byproduct. This, in turn, increases the substrate load for the glyoxalase system, resulting in a higher rate of S-Lactoylglutathione formation.
Studies have shown that insulin stimulation, which promotes glucose uptake and glycolysis, can lead to a significant increase in cellular levels of both methylglyoxal and S-Lactoylglutathione. nih.gov This highlights the direct impact of nutrient availability and metabolic signaling on the flux through the glyoxalase pathway. In conditions of high nutrient intake, the capacity of the glyoxalase system can be challenged, potentially leading to an accumulation of S-Lactoylglutathione if GLO2 becomes the rate-limiting step.
The catalytic activity of enzymes is exquisitely sensitive to the pH and ionic strength of their environment, and the glyoxalase enzymes are no exception. While GLO1 is active around a neutral pH of 7.0-7.2, the activity of GLO2 has been shown to be particularly sensitive to both pH and salt concentration. nih.govresearchgate.net
Research on GLO2 from various species, including humans, has indicated the involvement of a group with a basic pKa in its catalytic mechanism, suggesting that its activity is influenced by acid-base catalysis. mdpi.com Furthermore, high concentrations of sodium chloride have been demonstrated to decrease the activity of GLO2. mdpi.com These findings suggest that local changes in intracellular pH and ionic composition can modulate the rate of S-Lactoylglutathione hydrolysis, thereby influencing its steady-state concentration.
| Factor | Effect on Glyoxalase System | Impact on S-Lactoylglutathione Levels |
|---|---|---|
| High GSH/GSSG Ratio | Increased GLO1 activity (GSH is a co-factor). | Potential for increased formation, but also efficient removal if GLO2 is not limiting. |
| Oxidative Stress (Low GSH/GSSG) | Decreased GLO1 activity due to GSH depletion and glutathionylation. | Decreased formation. |
| High Glycolytic Flux | Increased substrate (methylglyoxal) for GLO1. | Increased formation and potential for accumulation. |
| High Glucose/Insulin Signaling | Increased methylglyoxal production, potentially inducing GLO1 expression. | Increased formation and accumulation. nih.gov |
| Changes in Intracellular pH | GLO2 activity is pH-sensitive, with a basic pKa group involved in catalysis. | Altered rates of hydrolysis can lead to accumulation or depletion. |
| High Ionic Strength (e.g., NaCl) | Decreased GLO2 activity. mdpi.com | Potential for accumulation. |
Spatial and Temporal Regulation of S-Lactoylglutathione Metabolism within Cells
The metabolism of S-Lactoylglutathione is not uniformly distributed throughout the cell but is instead organized in both space and time, allowing for localized and context-specific regulation.
Spatial Regulation:
A key aspect of the spatial regulation of S-Lactoylglutathione metabolism lies in the subcellular localization of the glyoxalase enzymes. GLO1 is predominantly found in the cytoplasm. In contrast, GLO2 is present in both the cytosol and the mitochondria. This dual localization of GLO2 is significant as it provides a mechanism for regulating the mitochondrial pool of glutathione.
S-Lactoylglutathione produced in the cytosol can be transported into the mitochondria, where it is then hydrolyzed by mitochondrial GLO2 to regenerate GSH. This process represents an alternative pathway for supplying the mitochondria with this critical antioxidant, which is synthesized exclusively in the cytoplasm. The compartmentalization of GLO2 allows for the independent regulation of cytosolic and mitochondrial S-Lactoylglutathione levels and glutathione homeostasis.
Temporal Regulation:
The activity of the glyoxalase system and, consequently, the metabolism of S-Lactoylglutathione, are also subject to temporal regulation, aligning its function with cellular cycles and environmental cues.
Cell Cycle: Studies in yeast have indicated that the activity of GLO1 is correlated with the cell's growth status. mdpi.com Higher GLO1 activity is observed in actively proliferating cells compared to cells arrested in the G1 phase of the cell cycle. mdpi.com This suggests that the demand for methylglyoxal detoxification is heightened during periods of active metabolism and cell division.
Circadian Rhythm: Emerging evidence suggests a link between the circadian clock and the regulation of antioxidant defense pathways, including glutathione metabolism. The transcription factor Nrf2, a key regulator of GLO1 expression, has been shown to be under circadian control. mdpi.com This implies that the expression of GLO1 and the capacity of the glyoxalase system may oscillate throughout the day, providing a mechanism to anticipate and counteract periods of increased metabolic activity and oxidative stress that are aligned with the organism's daily rhythms. Studies have shown that GSH concentrations and the activity of related antioxidant enzymes can peak during the night, suggesting a period of intensified redox balance maintenance during sleep. nih.govnih.gov
S Lactoylglutathione in Diverse Biological Systems and Organisms
Mammalian S-Lactoylglutathione Homeostasis and Biochemical Regulation
In mammalian cells, the homeostasis of S-Lactoylglutathione is primarily governed by the glyoxalase system, which consists of two key enzymes: Glyoxalase I (GLO1) and Glyoxalase II (GLO2). mdpi.commdpi.com This system is the main pathway for the detoxification of methylglyoxal (B44143) (MGO), a reactive α-oxoaldehyde produced predominantly as a byproduct of glycolysis. mdpi.comwikipedia.org
The process begins with a spontaneous reaction between MGO and reduced glutathione (B108866) (GSH) to form a hemithioacetal. wikipedia.orgnih.gov GLO1 then catalyzes the isomerization of this hemithioacetal into S-D-Lactoylglutathione. mdpi.comnih.gov Subsequently, GLO2 hydrolyzes the thioester bond in SLG to produce D-lactate and regenerate the initial GSH molecule, which can then be reused in another detoxification cycle. mdpi.comwikipedia.org
The catalytic efficiency of GLO1 is generally higher than that of GLO2, which may permit a temporary accumulation of SLG under conditions of high MGO load. bohrium.com For instance, during inflammatory responses in macrophages, the downregulation of GLO2 can lead to a significant accumulation of its substrate, SLG. researchgate.netnih.gov This buildup of intracellular SLG has been shown to directly induce a non-enzymatic post-translational modification on proteins known as lysine (B10760008) lactoylation, which can modulate inflammatory signaling. researchgate.netnih.gov
| Enzyme | Function in SLG Homeostasis | Location |
| Glyoxalase I (GLO1) | Catalyzes the formation of S-D-Lactoylglutathione from the hemithioacetal of MGO and GSH. mdpi.comnih.gov | Cytosol mdpi.com |
| Glyoxalase II (GLO2) | Hydrolyzes S-D-Lactoylglutathione to D-lactate and regenerates GSH. mdpi.comwikipedia.org | Cytosol mdpi.com |
| Gamma-glutamyltransferase (γGT) | Can metabolize SLG by transferring the γ-glutamyl group. nih.govumaryland.edu | Primarily cell membranes nih.gov |
Microbial S-Lactoylglutathione Pathways and Physiological Significance
In bacteria, particularly Gram-negative species like Escherichia coli, the glyoxalase system is a critical defense mechanism against electrophilic stress caused by both endogenous and environmental MGO. nih.gov The pathway involves the enzymes GlxI (or gloA) and GlxII (or gloB), which catalyze the conversion of MGO to D-lactate via the intermediate S-Lactoylglutathione. nih.gov
SLG is not merely a passive intermediate in this pathway; it functions as a key signaling molecule. In E. coli, SLG directly activates the KefGB potassium efflux system. mdpi.comnih.gov This system's activation leads to an efflux of potassium ions, which in turn causes acidification of the cytoplasm. This lowering of intracellular pH is a protective measure that limits the toxicity of electrophilic compounds like MGO. nih.gov The intracellular concentration of SLG, determined by the relative activities of GlxI and GlxII, dictates the extent of KefGB activation and cytoplasmic acidification. nih.gov Consequently, bacterial mutants lacking a functional GlxI are exceptionally sensitive to MGO. nih.gov
Some pathogenic bacteria have evolved additional mechanisms related to SLG metabolism. Salmonella Typhimurium, for example, possesses a lactoylglutathione lyase (Lgl) encoded by the STM3117 gene, which is crucial for its virulence and ability to survive in nutrient-rich environments by detoxifying MGO. nih.gov In certain Gram-positive bacteria, other low-molecular-weight thiols can stand in for GSH. For instance, Bacillus subtilis utilizes bacillithiol (BSH) to form S-lactoyl-BSH, which plays a similar role in activating potassium efflux systems. mdpi.com
The glyoxalase system is also indispensable for fungi such as the budding yeast Saccharomyces cerevisiae. nih.gov This organism possesses a Glyoxalase I enzyme (encoded by the GLO1 gene) and two isoforms of Glyoxalase II (encoded by GLO2 and GLO4). nih.gov Together, they manage the detoxification of MGO, which is a significant challenge during certain physiological states. nih.gov
One such state is osmotic stress, which prompts the yeast to produce glycerol as a compatible osmolyte. This metabolic shift can lead to an increase in intracellular MGO levels. nih.gov In response, the expression of the GLO1 gene is upregulated through the Hog1 mitogen-activated protein (MAP) kinase pathway, a central regulator of the osmotic stress response. nih.gov
A deficiency in GLO1 results in elevated MGO levels, which has cascading effects on cellular signaling. The accumulated MGO can directly modify and constitutively activate the Yap1 transcription factor. nih.gov Yap1 is a key regulator of the oxidative stress response. Thus, by modulating the intracellular levels of MGO and its downstream product SLG, the glyoxalase system acts as a negative regulator of the Yap1 stress response pathway. nih.gov
Plant S-Lactoylglutathione Responses to Abiotic and Biotic Stresses
Plants utilize the glyoxalase system as a core component of their defense against a wide range of environmental challenges. The production of MGO is a common plant response to various abiotic stresses, including high salinity, drought, excessive light, and extreme temperatures, as well as certain biotic stresses. nih.govnih.gov
The plant glyoxalase pathway detoxifies MGO by converting it, along with GSH, into S-Lactoylglutathione, which is then hydrolyzed to D-lactate. nih.gov This D-lactate is not a waste product and can be further metabolized into pyruvate (B1213749), re-entering central metabolism. nih.gov The precursor for SLG formation, glutathione, is itself a central molecule in the plant's antioxidant defense network, participating in the ascorbate-glutathione cycle to scavenge reactive oxygen species (ROS). nih.govfrontiersin.org
The regulation of the glyoxalase system is integrated into the broader plant stress response. For example, the activity of GLO2 can be modulated by S-nitrosylation, a post-translational modification involving nitric oxide, though the specific effect can vary between plant species. nih.gov The maintenance of high concentrations of glutathione, and by extension the capacity to produce SLG for detoxification, is particularly crucial in cellular compartments that are primary sites of stress-induced ROS production, such as chloroplasts and peroxisomes. frontiersin.org
| Stressor | Organism | Role of S-Lactoylglutathione/Glyoxalase System |
| Electrophilic/MGO Stress | E. coli | SLG activates the KefGB K+ efflux system, leading to protective cytoplasmic acidification. nih.gov |
| Osmotic Stress | S. cerevisiae | Glyoxalase system detoxifies MGO produced during glycerol synthesis; regulates the Yap1 stress factor. nih.gov |
| Salinity, Drought, High Light | Plants | Detoxifies stress-induced MGO; integrated with the broader antioxidant defense network. nih.govnih.gov |
Glyoxalase Systems and S-Lactoylglutathione Metabolism in Parasitic Organisms
The metabolic pathways involving S-Lactoylglutathione in parasitic organisms present unique features that distinguish them from their mammalian hosts, making the glyoxalase system a potential target for antiparasitic drug development. researchgate.net
A prominent example is found in trypanosomatids, such as Trypanosoma and Leishmania. These protozoan parasites have a redox metabolism centered not on glutathione, but on a unique thiol called trypanothione (T[SH]₂). nih.govresearchgate.net Trypanothione is the preferred substrate for their glyoxalase system. nih.gov While the trypanosomal GLO1 can utilize hemithioacetals derived from both GSH and trypanothione, their GLO2 is highly specific and exclusively hydrolyzes the trypanothione-derived thioester. nih.gov This specificity makes the parasite's GLO2 an attractive and distinct target for therapeutic intervention. nih.gov
In other parasites, such as the malaria-causing Plasmodium falciparum, the glyoxalase system is regulated differently. S-glutathionylation, a reversible post-translational modification, has been observed on the parasite's GLO2 enzyme, suggesting a mechanism for controlling its activity in response to oxidative stress within the host. nih.gov In parasitic helminths like Schistosoma mansoni, glutathione-dependent enzymes, including glutathione S-transferases (GSTs), are vital for detoxifying host-generated toxins and protecting the parasite from oxidative damage, making these related pathways essential for parasite survival. mdpi.commdpi.com
Advanced Methodologies for S Lactoylglutathione Research
Quantitative Analysis of S-Lactoylglutathione in Biological Matrices
The accurate quantification of S-Lactoylglutathione (SLG) in biological samples is fundamental to understanding its physiological and pathological roles. Various analytical techniques have been developed, each with specific advantages and limitations, to measure SLG concentrations and the activities of the enzymes that regulate its metabolism.
Chromatographic Techniques (e.g., High-Performance Liquid Chromatography-based Assays)
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the direct quantification of SLG in complex biological matrices such as whole blood, cells, and tissues. nih.gov A widely used approach involves reverse-phase HPLC coupled with spectrophotometric detection of the thioester chromophore. nih.gov Historically, the absorption at a wavelength of 240 nm was used for detection. nih.gov More specific methods utilize detection at 233 nm. nih.gov
Sample preparation is a critical step to ensure accuracy. Biological samples are typically deproteinized, commonly with perchloric acid, to remove interfering proteins. nih.gov This is often followed by a partial purification step using techniques like strong anion-exchange solid-phase extraction to isolate SLG before HPLC analysis. nih.gov Such methods have been successfully applied to determine SLG concentrations in human whole blood, revealing significantly higher levels in diabetic patients compared to healthy controls. nih.gov For instance, one study reported an SLG concentration of 16.5 ± 4.4 nmol/ml in healthy subjects and 21.2 ± 9.2 nmol/ml in diabetic patients. nih.gov
More advanced techniques are emerging, such as two-dimensional HPLC coupled with tandem mass spectrometry (2D-HPLC-MS/MS). unifi.it This approach enhances specificity and sensitivity, allowing for the elimination of most polar molecules during the sample loading step and minimizing ion suppression effects, which can be a challenge in mass spectrometry. unifi.it LC-MS/MS has also been employed to measure the intracellular accumulation of SLG in bacterial cells under methylglyoxal (B44143) stress, providing insights into its role in detoxification pathways. nih.gov
| Technique | Detection Method | Sample Preparation Steps | Key Findings/Applications | Reference |
|---|---|---|---|---|
| Reverse-Phase HPLC | Spectrophotometry (233 nm) | Deproteinization (Perchloric Acid), Solid-Phase Extraction (Anion Exchange) | Quantified SLG in human blood; detected elevated levels in diabetic patients. | nih.gov |
| Reverse-Phase HPLC | Spectrophotometry (240 nm) | Deproteinization | Historical method for detecting SLG and determining methylglyoxal and glutathione (B108866) concentrations. | nih.gov |
| 2D-HPLC-MS/MS | Tandem Mass Spectrometry | Cellular extraction, 2D chromatography for matrix reduction | Developed for quantifying SLG in prostate cancer cell extracts without ion-pairing agents to improve MS sensitivity. | unifi.it |
| LC-MS/MS | Tandem Mass Spectrometry | Cellular extraction (Formic Acid), Silicone Oil Centrifugation | Quantified intracellular GSH and SLG pools in E. coli under methylglyoxal stress. | nih.gov |
Spectrophotometric Assays for Glyoxalase Enzyme Activities
The concentration of SLG is dynamically regulated by the glyoxalase enzymes, Glyoxalase I (Glo1) and Glyoxalase II (Glo2). Therefore, assessing the activity of these enzymes provides crucial indirect information about SLG metabolism. portlandpress.comnih.gov Spectrophotometric assays are the conventional method for this purpose, relying on the strong UV absorbance of the thioester bond in SLG at 240 nm. portlandpress.comnih.gov
Glyoxalase I (Glo1) Activity: Glo1 catalyzes the formation of SLG from the hemithioacetal adduct of methylglyoxal and glutathione. nih.gov Its activity is measured by monitoring the rate of increase in absorbance at 240 nm as SLG is produced. portlandpress.comresearchgate.net The change in the molar absorption coefficient (Δε₂₄₀) for this reaction is +2.86 mM⁻¹·cm⁻¹. portlandpress.comnih.gov One unit of Glo1 activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of SLG per minute. nih.gov
Glyoxalase II (Glo2) Activity: Glo2 hydrolyzes SLG into D-lactate and glutathione, leading to a decrease in absorbance at 240 nm. portlandpress.comnih.gov The activity is determined by measuring this rate of decrease. portlandpress.comresearchgate.net The change in the molar absorption coefficient (Δε₂₄₀) for this hydrolysis is -3.10 mM⁻¹·cm⁻¹. portlandpress.comnih.gov One unit of Glo2 activity is defined as the amount of enzyme catalyzing the hydrolysis of 1 µmol of SLG per minute. nih.govoup.com
These standard assays can be adapted for higher throughput using UV-transparent microplates. portlandpress.comnih.gov
Colorimetric Detection Methods for S-Lactoylglutathione
While direct colorimetric detection of SLG is not common, indirect methods have been developed by measuring the products of its enzymatic degradation or related pathway components.
One such method quantifies Glo2 activity by measuring the D-lactate produced from SLG hydrolysis. oup.com In this assay, the D-lactate is converted to pyruvate (B1213749) by lactate (B86563) dehydrogenase. The resulting pyruvate then reacts with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a brown-colored hydrazone product, which can be measured colorimetrically at a wavelength of 430 nm. oup.com The intensity of the color is directly proportional to the amount of D-lactate produced, and thus to the Glo2 activity. oup.com
Another approach involves measuring the glutathione (GSH) released upon SLG hydrolysis by Glo2. oup.com The released GSH can be quantified using 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. DTNB reacts with the thiol group of GSH to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored compound with a maximum absorbance at 412 nm. oup.com The rate of TNB formation is directly proportional to the Glo2 activity. oup.com Commercially available colorimetric kits are also designed to quantitatively measure total and oxidized glutathione (GSSG), which can be adapted for these indirect measurements. antibodiesinc.com
Isotopic Tracing and Metabolic Flux Analysis in S-Lactoylglutathione Pathways
Isotopic tracing is a powerful technique to delineate metabolic pathways and quantify the rate of flow, or flux, of metabolites through them. wikipedia.org In the context of the glyoxalase system, stable isotope-labeled precursors can be introduced into a biological system to track the synthesis and fate of SLG.
A key requirement for such studies is the availability of labeled compounds. For instance, a two-step synthesis for S-D-[2-¹⁴C]lactoylglutathione has been reported, starting from [2-¹⁴C]acetone. nih.gov The labeled acetone (B3395972) is first oxidized to methylglyoxal, which is then enzymatically converted to the labeled SLG. nih.gov More commonly today, stable isotopes like ¹³C are used. wikipedia.org By providing cells or organisms with ¹³C-labeled glucose, the label will be incorporated into the glycolysis intermediates dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde 3-phosphate (G3P), which are precursors of methylglyoxal. wikipedia.org The subsequent formation of SLG from this labeled methylglyoxal can be tracked using mass spectrometry, which distinguishes metabolites based on their mass difference due to the incorporated ¹³C atoms. nih.gov
Metabolic Flux Analysis (MFA) uses the data from isotopic tracing experiments to build computational models that quantify intracellular reaction rates. wikipedia.org For the glyoxalase pathway, MFA can determine the rate of SLG formation and hydrolysis under various physiological or pathological conditions. This allows researchers to understand how cells dynamically manage methylglyoxal detoxification and how this process is altered in diseases like diabetes or cancer, where glycolytic flux is often dysregulated. wikipedia.orgnih.gov
| Isotopic Tracer | Labeled Precursor | Labeled Intermediate | Labeled Product | Analytical Technique | Potential Insights |
|---|---|---|---|---|---|
| [U-¹³C]Glucose | ¹³C-DHAP / ¹³C-G3P | ¹³C-Methylglyoxal | ¹³C-S-Lactoylglutathione | Mass Spectrometry (MS) | Quantifies the flux from glycolysis to methylglyoxal and SLG formation. |
| [¹³C]Threonine / [¹³C]Acetone | ¹³C-Methylglyoxal | ¹³C-S-Lactoylglutathione | ¹³C-D-Lactate | MS, Nuclear Magnetic Resonance (NMR) | Measures the contribution of non-glycolytic sources to the SLG pool. |
| [¹⁵N]Glutamine | ¹⁵N-Glutamate | ¹⁵N-Glutathione (GSH) | ¹⁵N-S-Lactoylglutathione | Mass Spectrometry (MS) | Tracks the synthesis and utilization of the GSH cofactor in the glyoxalase pathway. |
Application of Omics Technologies (e.g., Metabolomics, Proteomics) in S-Lactoylglutathione Studies
Omics technologies provide a system-wide view of molecules in a biological sample, offering powerful tools to study SLG in a broader biological context.
Metabolomics , the large-scale study of small molecules, has identified SLG as a significant metabolite in various conditions. In a study on chronic obstructive pulmonary disease (COPD), SLG was among 16 biomarkers that were significantly altered, and its levels were modulated by treatment, pointing to its involvement in glutathione metabolism and ferroptosis pathways. nih.gov Such untargeted or targeted metabolomic approaches, typically using mass spectrometry, can simultaneously measure SLG and related metabolites (e.g., glutathione, D-lactate, methylglyoxal), providing a comprehensive snapshot of the glyoxalase system's status. nih.gov
Proteomics , the study of proteins, is crucial for understanding the impact of the glyoxalase pathway on cellular function. Methylglyoxal, the precursor to SLG, is known to modify proteins, particularly at arginine and lysine (B10760008) residues, forming advanced glycation end-products (AGEs). nih.gov Proteomic analyses have identified numerous target proteins of methylglyoxal modification, including many glycolytic enzymes, suggesting a feedback mechanism regulating glucose metabolism. nih.gov
More recently, SLG itself has been implicated as a source for a post-translational modification called lact(o)ylation on lysine residues. nih.gov This modification is isomeric with carboxyethyl-lysine (CEL), a direct product of methylglyoxal, making them difficult to distinguish with standard proteomic techniques. nih.gov However, the study of lact(o)ylation opens a new avenue of research where SLG is not just an intermediate but an active signaling molecule that can alter protein function. nih.govresearchgate.net The development of advanced mass spectrometry methods is crucial to differentiate these modifications and identify specific protein targets of SLG-mediated lact(o)ylation. nih.gov
Development and Utilization of In Vitro and Ex Vivo Model Systems for S-Lactoylglutathione Biology
In vitro and ex vivo models are indispensable for controlled investigations into the molecular and cellular functions of SLG.
Cell Culture Models (In Vitro): Various cell lines are used to study the glyoxalase system. For example, RAW 264.7 macrophages have been used to investigate the pro-inflammatory role of SLG. nih.gov Studies using GLO2 knockout cells in this line showed that the accumulation of SLG exacerbates inflammatory signaling. nih.gov Similarly, 3T3-L1 cells have been used to analyze S-glutathionylated proteins during adipocyte differentiation, a process linked to cellular redox state and metabolism. bmbreports.org Cancer cell lines are also widely used, as the glyoxalase system is often overexpressed in tumors due to their high glycolytic rate (the Warburg effect), which leads to increased methylglyoxal production. nih.govnih.gov
Isolated Organ/Cell Models (Ex Vivo): Ex vivo models provide a system that is more physiologically complex than cell cultures but still allows for experimental control. Isolated hepatocytes have been used to demonstrate the formation and release of SLG upon addition of methylglyoxal. researchgate.net Red blood cells are another valuable ex vivo model, as their energy production depends solely on glycolysis. researchgate.net Studies with glyoxalase-2-deficient red cells have been used to investigate the effects of SLG accumulation and its potential transport across the cell membrane. researchgate.net These models are crucial for studying metabolic processes in a more integrated cellular environment without the complexities of a whole organism. mdpi.com
Q & A
Basic Research Questions
Q. What methodologies are recommended for quantifying S-lactoylglutathione (SLG) in bacterial systems?
- Methodological Answer : SLG levels can be measured using liquid chromatography-mass spectrometry (LC-MS) with isotope-labeled internal standards to ensure precision. Enzymatic assays using glyoxalase II (GlxII) activity as a proxy are also effective, where SLG is hydrolyzed to D-lactate and glutathione, with product quantification via spectrophotometry (e.g., absorbance at 240 nm for glutathione depletion). Ensure calibration curves are validated with synthetic SLG standards .
Q. What is the role of SLG in methylglyoxal (MG) detoxification pathways?
- Methodological Answer : SLG is a critical intermediate in the glyoxalase system (GlxI and GlxII), which converts cytotoxic MG into D-lactate. Experimental validation involves:
Genetic Knockouts : Compare MG tolerance in wild-type vs. GlxI/GlxII knockout strains (e.g., E. coli).
Metabolite Profiling : Track SLG accumulation under MG stress using targeted metabolomics.
Reference studies should include controls for pH and glutathione levels, as cytoplasmic acidification can alter KefGB potassium efflux pump activity linked to SLG .
Advanced Research Questions
Q. How can contradictory data on GlxII-deficient strains’ MG tolerance be resolved?
- Methodological Answer : Discrepancies (e.g., GlxII mutants showing unchanged MG tolerance despite impaired detoxification) may arise from:
- Compensatory Pathways : Test for alternative MG detoxification routes (e.g., aldose reductases) via transcriptomics.
- Strain-Specific Factors : Use isogenic strains to eliminate genetic background effects.
- Dynamic Metabolite Analysis : Employ time-resolved LC-MS to capture transient SLG fluctuations.
Studies should report glutathione redox status and cytoplasmic pH, as SLG levels modulate KefGB activity and cellular stress responses .
Q. What experimental designs are optimal for studying SLG’s role in apoptosis regulation?
- Methodological Answer :
Cell Models : Use leukemia cell lines (e.g., HL-60) treated with SLG analogs (e.g., N-D-lactoylcysteine) to assess apoptosis via caspase-3 activation and DNA fragmentation assays.
Metabolic Tracing : Apply C-labeled SLG to track its incorporation into apoptotic signaling pathways.
Cross-Species Validation : Compare SLG effects in human vs. bacterial systems to identify conserved mechanisms.
Include dose-response curves and validate findings with GlxI/GlxII inhibitors (e.g., S-hexylglutathione) .
Q. How does SLG influence microbial metabolic networks under stress conditions?
- Methodological Answer :
- Multi-Omics Integration : Combine metabolomics (SLG quantification), proteomics (GlxI/GlxII expression), and transcriptomics (stress-response genes) in E. coli or Lactobacillus models.
- Flux Balance Analysis : Model carbon flux shifts in MG-stressed systems using genome-scale metabolic models (e.g., iJO1366 for E. coli).
- In Vivo Probes : Use fluorescent biosensors for real-time SLG monitoring in biofilms.
Studies must account for cross-talk with glutathione-dependent pathways and thiol-redox homeostasis .
Q. What strategies validate SLG’s interaction with non-canonical enzyme isoforms (e.g., plant Glyoxalase II)?
- Methodological Answer :
Heterologous Expression : Clone putative glyoxalase II genes (e.g., OsGLYII-2 from rice) into S. cerevisiae ΔGLO2 mutants and assay SLG hydrolysis activity.
Metal Cofactor Analysis : Use inductively coupled plasma (ICP) spectroscopy to confirm active-site metal composition (e.g., Zn/Fe in OsGLYII-2).
Kinetic Studies : Compare and values for SLG across isoforms via Michaelis-Menten plots.
Include chelation experiments (e.g., EDTA treatment) to test metal dependency .
Methodological Best Practices
- Data Contradiction Analysis : Always contextualize SLG-related findings with glutathione pool dynamics, pH, and strain-specific genetic backgrounds .
- Instrumentation : For LC-MS, use hydrophilic interaction liquid chromatography (HILIC) columns to resolve SLG from polar metabolites .
- Ethical Considerations : When using human cell lines, disclose compliance with ethical guidelines (e.g., IRB approvals for primary cell studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
